molecular formula C11H13N3O3S B2911530 N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1788559-39-6

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2911530
CAS No.: 1788559-39-6
M. Wt: 267.3
InChI Key: YHIXTYPRENIDGF-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a furan ring, a methoxyethyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • N-(2-(furan-2-yl)ethyl)acetamide: A related compound with a similar furan ring structure.

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another compound featuring a furan ring and a thiadiazole moiety.

This comprehensive overview provides a detailed understanding of N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-10(18-14-13-7)11(15)12-6-9(16-2)8-4-3-5-17-8/h3-5,9H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIXTYPRENIDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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